molecular formula C21H24OS B8640738 2,7-DI-Tert-butyl-9H-thioxanthen-9-one CAS No. 93962-26-6

2,7-DI-Tert-butyl-9H-thioxanthen-9-one

Cat. No.: B8640738
CAS No.: 93962-26-6
M. Wt: 324.5 g/mol
InChI Key: AAIYLPYXPSJDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-DI-Tert-butyl-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C21H24OS and its molecular weight is 324.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

93962-26-6

Molecular Formula

C21H24OS

Molecular Weight

324.5 g/mol

IUPAC Name

2,7-ditert-butylthioxanthen-9-one

InChI

InChI=1S/C21H24OS/c1-20(2,3)13-7-9-17-15(11-13)19(22)16-12-14(21(4,5)6)8-10-18(16)23-17/h7-12H,1-6H3

InChI Key

AAIYLPYXPSJDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 12 g of bis-(4-t-butylphenyl)-sulfide, 100 mL of dry CH2Cl2 and 21 g of SnCl4 cooled in an ice bath for a period of 30 min., a solution of 9.27 g of α,α-dichloromethyl methyl ether in 50 mL of CH2CH2 was added dropwise. After addition was complete, a deep red mixture was obtained which was allowed to warm slowly to room temperature, stirred for 2 hours and then slowly poured into water. Extraction with CHCl3, followed by washing of the extracts successively with H2O, 5% NaHCO3, H2O and saturated NaCl solution, drying over (MgSO4), and evaporation of solvent gave a red oil which was chromatographed on silica gel. Elution by means of hexane-ethyl acetate (95/5) removed 4.6 g (37% of 2,7-di-t-butylthioxanthene after which there was obtained 4.65 g (37%) of the ketone which was recrystallized from hexane --CH2Cl2 as yellow crystals, m.p. 176°-178°, 'NMR (CDCl3) δ 1.35 (s, 18H, CH3), 7.5 (m, 4H, aryl), 8.75 (d, 2H, CHCCO). Anal. calculated for C21H24OS: C, 77.73; H, 7.46; S, 9.88. Found C, 77.83; H, 7.58; S, 9.75.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
37%

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